molecular formula C19H18N2O3 B4030280 3-(2,3-dihydro-1H-indol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

3-(2,3-dihydro-1H-indol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4030280
M. Wt: 322.4 g/mol
InChI Key: YTCVCFKBRWLTLX-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-indol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine-2,5-dione core with an indole and a methoxyphenyl substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives.

    Introduction of the Indole Group: The indole moiety can be introduced via a nucleophilic substitution reaction.

    Attachment of the Methoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione core.

    Substitution: Both the indole and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely but often involve catalysts such as Lewis acids or bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound could be studied for their interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits biological activity such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for compounds like 3-(2,3-dihydro-1H-indol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the methoxy group.

    3-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Similar structure but with the methoxy group in a different position.

Uniqueness

The presence of both the indole and methoxyphenyl groups in 3-(2,3-dihydro-1H-indol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione might confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-(2,3-dihydroindol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-24-15-7-4-6-14(11-15)21-18(22)12-17(19(21)23)20-10-9-13-5-2-3-8-16(13)20/h2-8,11,17H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCVCFKBRWLTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-dihydro-1H-indol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-(2,3-dihydro-1H-indol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-(2,3-dihydro-1H-indol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-(2,3-dihydro-1H-indol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-(2,3-dihydro-1H-indol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(2,3-dihydro-1H-indol-1-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

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